

Technical Support Center: Lasalocid Treatment Protocols

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Compound of Interest

Compound Name: *Lasalocid*
CAS No.: *67047-14-7*
Cat. No.: *B10765891*

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with long-term **Lasalocid** treatment protocols.

Frequently Asked Questions (FAQs)

Q1: What is **Lasalocid** and what is its primary mechanism of action?

A1: **Lasalocid** is a polyether ionophore antibiotic produced by *Streptomyces lasaliensis*.^[1] Its primary mechanism of action is to function as a mobile ionophore that selectively binds and transports cations, particularly sodium (Na⁺) and potassium (K⁺), across cellular membranes.^{[2][3]} This disrupts the natural ion balance within cells. The influx of sodium ions leads to an energy-intensive effort by the cell to pump them back out. Eventually, the cell's energy is depleted, causing an accumulation of sodium, which in turn draws water into the cell, leading to swelling and eventual lysis (bursting).^[2] In the context of coccidiosis treatment, this leads to the death of the parasitic protozoa.^{[1][4]}

Q2: What are the known cellular targets and downstream effects of **Lasalocid**?

A2: Beyond its primary ionophore activity, **Lasalocid** affects several intracellular compartments and pathways. It has been shown to impact:

- **Mitochondria:** By disrupting ion gradients, **Lasalocid** can interfere with mitochondrial function and oxidative phosphorylation.[5][6][7]
- **Vesicular Trafficking:** **Lasalocid** can alter the pH of intracellular vesicles, affecting pathways like endocytosis, the endolysosomal pathway, and the Golgi apparatus.[8][9][10] This can impair protein trafficking and degradation.[8]
- **Cell Viability:** At higher concentrations or in sensitive species, the disruption of ion homeostasis can lead to cytotoxicity, particularly in metabolically active tissues like cardiac and skeletal muscle.[2][6][11][12]

Q3: Is there evidence of cellular resistance to **Lasalocid**?

A3: Studies involving the parasite *Eimeria tenella* have shown that resistance to **Lasalocid** could not be induced even after repeated passages in the presence of the drug.[13] Furthermore, **Lasalocid** has been demonstrated to be effective against strains of *E. tenella* that are resistant to other anticoccidial drugs.[13]

Q4: What is the stability of **Lasalocid** under typical experimental conditions?

A4: **Lasalocid**'s stability is dependent on pH and temperature. It is relatively stable in neutral and acidic aqueous solutions but is unstable under basic (alkaline) conditions, with a half-life of 30 minutes at pH 10.0 and 100°C.[14][15] In sunflower cooking oil at 180°C, its half-life is approximately 15 minutes.[14][15] **Lasalocid A** has been found to be stable in a solvent of acetonitrile and water when stored at about 4°C.[16]

Troubleshooting Guides

Issue 1: High variability in experimental results.

- **Possible Cause:** Inconsistent dosing or degradation of **Lasalocid**. Variability in residue values is not uncommon in studies involving dosing via feed.[1]
- **Troubleshooting Steps:**

- **Verify Stock Solution Stability:** Prepare fresh stock solutions of **Lasalocid** in an appropriate solvent (e.g., acetonitrile:water) and store at 4°C.[16] Avoid alkaline conditions which can cause degradation.[14][15]
- **Ensure Homogeneous Mixing:** If administering in feed, ensure thorough and consistent mixing to avoid "hot spots" of high concentration.
- **Monitor Animal Intake:** In animal studies, monitor feed and water intake to ensure consistent dosing between subjects.

Issue 2: Unexpected cytotoxicity or off-target effects.

- **Possible Cause:** Overdosing or use in a sensitive cell line or animal model. Striated muscles are primary targets for ionophore toxicity.[11] Horses are particularly sensitive to **Lasalocid**. [17][18]
- **Troubleshooting Steps:**
 - **Conduct Dose-Response Studies:** Determine the optimal, non-toxic concentration range for your specific cell line or animal model. In vitro studies on C2C12 myoblasts showed dose- and time-dependent toxicity.[11]
 - **Review Species-Specific Toxicity Data:** Consult literature for known LD50 values and toxic concentrations for the species you are working with (see Table 1).
 - **Monitor for Clinical Signs of Toxicity:** In animal studies, be aware of signs of toxicity which can include depression, weakness, rapid breathing, and in severe cases, sudden death.[2]
 - **Consider Drug Interactions:** Be aware of potential interactions with other compounds. For example, simultaneous administration with chloramphenicol can cause severe growth depression and myodegeneration in broiler chicks.[19]

Issue 3: Difficulty in detecting and quantifying **Lasalocid** in biological samples.

- **Possible Cause:** Inappropriate sample preparation or analytical methodology.
- **Troubleshooting Steps:**

- Optimize Extraction Method: A simple and rapid method for extraction from tissues involves solvent extraction followed by a clean-up stage.[\[20\]](#)[\[21\]](#)
- Utilize a Sensitive Detection Method: High-Performance Liquid Chromatography (HPLC) with fluorescence detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are sensitive methods for quantifying **Lasalocid**.[\[20\]](#)[\[21\]](#)[\[22\]](#) The limit of quantification can be as low as 1 ng/g in fortified samples.[\[20\]](#)[\[21\]](#)
- Follow a Validated Protocol: Refer to established protocols for sample preparation and analysis (see Experimental Protocols section).

Data and Protocols

Quantitative Data Summary

Table 1: Reported Toxicity Values of **Lasalocid**

Species	LD50	Route of Administration	Reference
Mice	146 mg/kg BW	Oral	[4]
Rat	122 mg/kg BW	Oral	[4]
Chickens	71.5 mg/kg BW	Oral	[4]
Horses	21.5 mg/kg BW	Oral	[4]

| Cattle | 50 mg/kg BW | Oral |[\[4\]](#) |

Table 2: **Lasalocid** Residue Levels in Chicken Tissues at Day 0 Withdrawal

Tissue	Marker to Total Residue Ratio	Recommended MRL (as Lasalocid A)	Reference
Liver	22%	1200 µg/kg	[1]
Kidney	41%	600 µg/kg	[1]
Muscle	55%	400 µg/kg	[1]

| Skin/Fat | 52% | 600 µg/kg |[1] |

Experimental Protocols

Protocol 1: General Method for **Lasalocid** Extraction from Animal Tissues

This protocol is a generalized representation based on described methods.[20][21]

- Homogenization: Homogenize a known weight of tissue sample.
- Extraction: Add a suitable organic solvent (e.g., acetonitrile) to the homogenized tissue. Vortex or shake vigorously to ensure thorough mixing.
- Centrifugation: Centrifuge the mixture to separate the solvent layer containing **Lasalocid** from the tissue debris.
- Evaporation: Carefully transfer the supernatant to a new tube and evaporate the solvent to dryness under a stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a mobile phase solution suitable for the subsequent analytical method (e.g., HPLC or LC-MS/MS).
- Analysis: Inject the reconstituted sample into the analytical instrument for quantification.

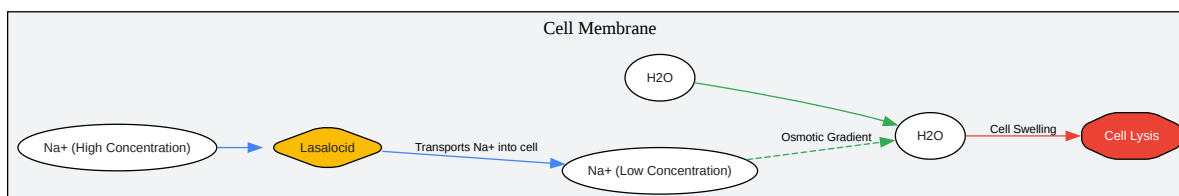
Protocol 2: Quantification of **Lasalocid** by HPLC with Fluorescence Detection

This is a representative protocol outline.[20][21]

- Instrumentation: Use an HPLC system equipped with a fluorescence detector.

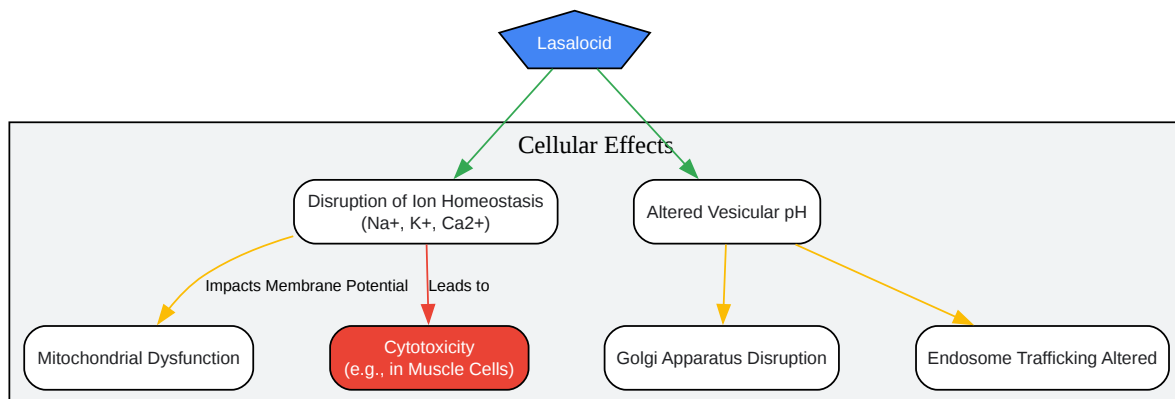
- Column: Employ a suitable reverse-phase column (e.g., C18).
- Mobile Phase: Use a mobile phase mixture, for example, acetonitrile and water, in an isocratic or gradient elution mode.
- Fluorescence Detection: Set the excitation and emission wavelengths appropriate for **Lasalocid**.
- Calibration: Prepare a series of standard solutions of **Lasalocid** of known concentrations to generate a calibration curve.
- Quantification: Determine the concentration of **Lasalocid** in the samples by comparing their peak areas to the calibration curve.

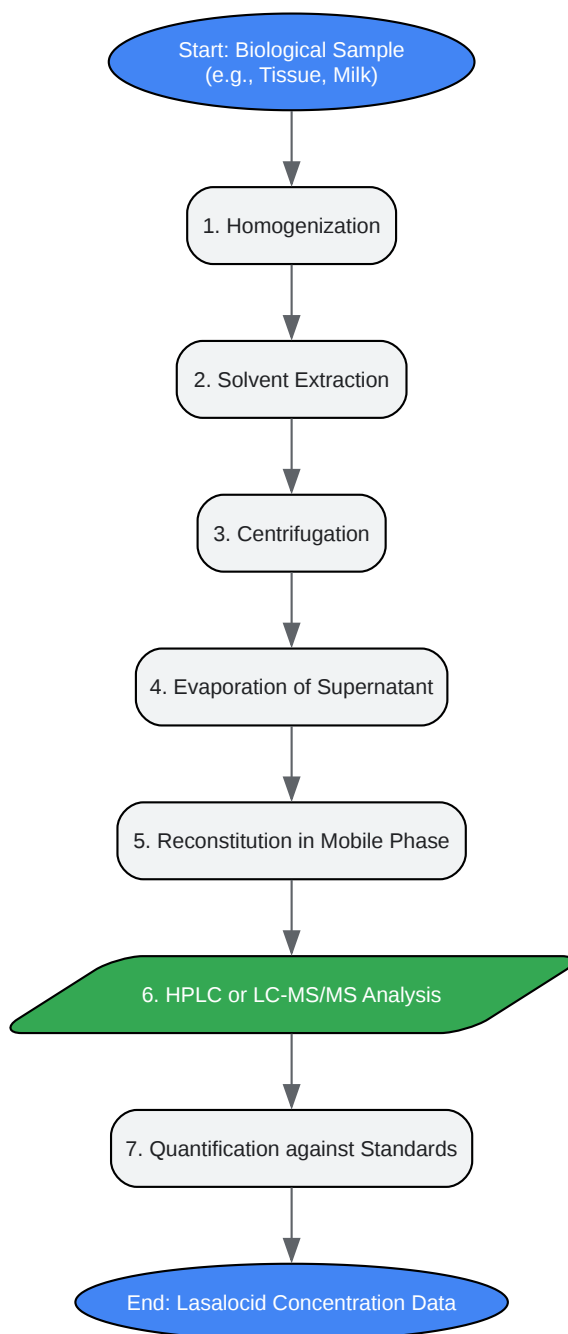
Visualizations



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Caption: Mechanism of **Lasalocid**-induced cell lysis.





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